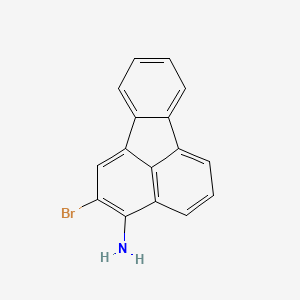![molecular formula C14H16N4O3S B14362901 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide CAS No. 90234-15-4](/img/structure/B14362901.png)
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyridin-2-yl group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under appropriate conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonylation reactions, where dimethylsulfamoyl chloride reacts with the amine group on the benzamide core.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group is attached through nucleophilic substitution reactions, where a pyridine derivative reacts with the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl group or the benzamide core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core or the pyridin-2-yl group.
Reduction: Reduced forms of the benzamide core or the dimethylsulfamoyl group.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
科学研究应用
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activities.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at a different position.
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-4-yl)benzamide: Another positional isomer with the pyridinyl group at the 4-position.
N-(Pyridin-2-yl)benzamide: Lacks the dimethylsulfamoyl group, resulting in different chemical properties.
Uniqueness
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide stands out due to the presence of both the dimethylsulfamoyl and pyridin-2-yl groups, which confer unique reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
| 90234-15-4 | |
分子式 |
C14H16N4O3S |
分子量 |
320.37 g/mol |
IUPAC 名称 |
3-(dimethylsulfamoylamino)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H16N4O3S/c1-18(2)22(20,21)17-12-7-5-6-11(10-12)14(19)16-13-8-3-4-9-15-13/h3-10,17H,1-2H3,(H,15,16,19) |
InChI 键 |
QNSPUHQTLGEVQW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)


![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)

![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
silane](/img/structure/B14362925.png)
